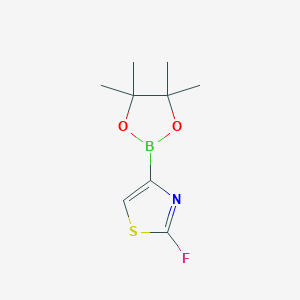
2-Fluorothiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorothiazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical properties, which make it an excellent reagent for organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Fluorothiazole-4-boronic acid pinacol ester has several potential scientific research applications. It can be used as a reagent in organic synthesis to prepare a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in medicinal chemistry to develop new drugs for the treatment of various diseases, such as cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of 2-Fluorothiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed to act as a boronate ester, which can form reversible covalent bonds with certain biomolecules, such as serine proteases and kinases. This interaction can modulate the activity of these enzymes and lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Fluorothiazole-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It can also modulate the expression of certain genes, which can affect the cellular response to various stimuli, such as oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Fluorothiazole-4-boronic acid pinacol ester in lab experiments is its versatility. It can be used as a reagent in various organic synthesis reactions and as a tool in medicinal chemistry research. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects in living organisms, and therefore, it should be handled with care in the lab.
Future Directions
There are several future directions for the research on 2-Fluorothiazole-4-boronic acid pinacol ester. One of the areas of interest is the development of new drugs based on this compound. Researchers are exploring its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Another area of interest is the optimization of its synthesis and purification methods, which can improve its efficiency and reduce its cost. Additionally, researchers are investigating its potential applications in materials science, such as the development of new polymers and catalysts.
In conclusion, 2-Fluorothiazole-4-boronic acid pinacol ester is a versatile compound with potential applications in various fields of research. Its unique chemical properties make it an excellent reagent for organic synthesis and medicinal chemistry. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug development and materials science.
Synthesis Methods
The synthesis of 2-Fluorothiazole-4-boronic acid pinacol ester involves the reaction of 2-Fluorothiazole with boronic acid in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere of nitrogen or argon. The product is then purified by column chromatography or recrystallization.
properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJURBLCZACLQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorothiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)
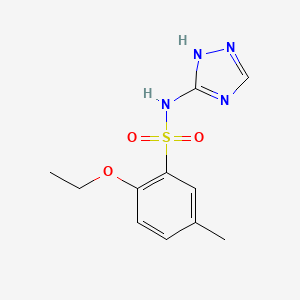
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)

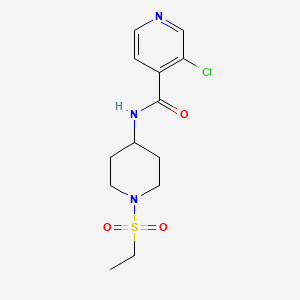
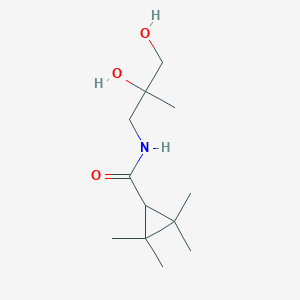
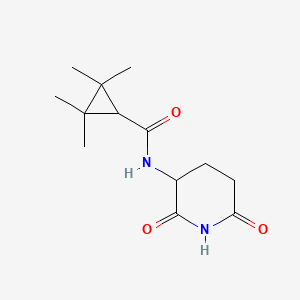
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
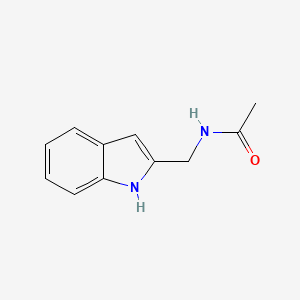
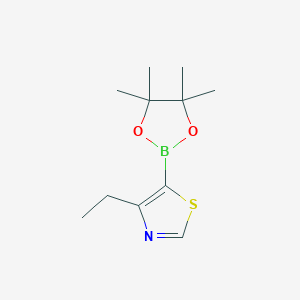
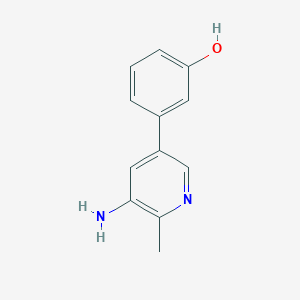
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)